2-Fluoro-6-(pyrimidin-2-yl)benzoic acid
Overview
Description
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7FN2O2. It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 2-position and a pyrimidin-2-yl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of pyrimidine is coupled with a fluorinated benzoic acid derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification processes are scaled up to handle larger quantities of the compound, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex molecules.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors in the body.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability or electronic characteristics.
Biological Studies: Researchers use this compound to study the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(pyrimidin-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or van der Waals interactions . The pyrimidin-2-yl group can interact with nucleic acids or proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-(pyridin-2-yl)benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Fluoro-6-(quinolin-2-yl)benzoic acid: Contains a quinoline ring, offering different electronic properties.
2-Fluoro-6-(thiazol-2-yl)benzoic acid: Features a thiazole ring, which can introduce sulfur-based interactions.
Uniqueness
2-Fluoro-6-(pyrimidin-2-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyrimidine ring. The fluorine atom enhances the compound’s stability and lipophilicity, while the pyrimidine ring provides a versatile scaffold for further functionalization. This combination makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications .
Properties
IUPAC Name |
2-fluoro-6-pyrimidin-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-4-1-3-7(9(8)11(15)16)10-13-5-2-6-14-10/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEWFEFODKLAVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501281999 | |
Record name | 2-Fluoro-6-(2-pyrimidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1293284-60-2 | |
Record name | 2-Fluoro-6-(2-pyrimidinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1293284-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(2-pyrimidinyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501281999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-(pyrimidin-2-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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